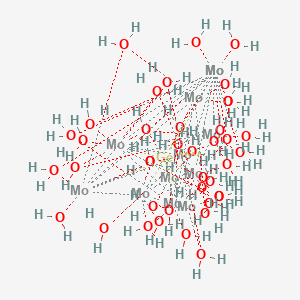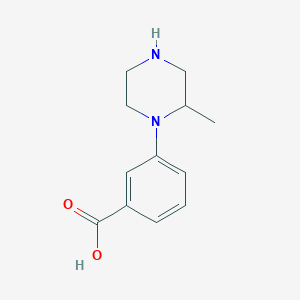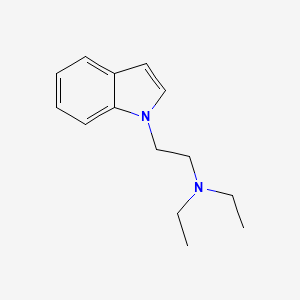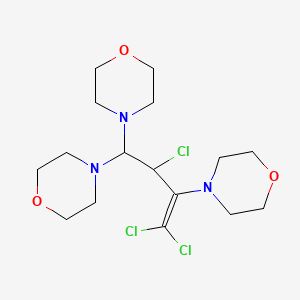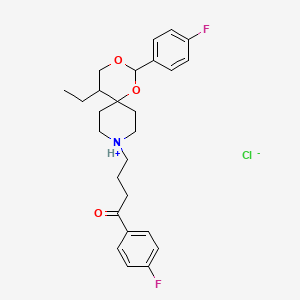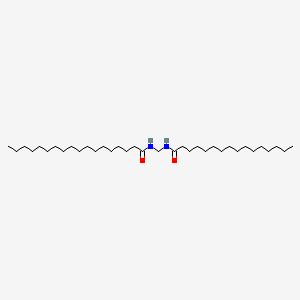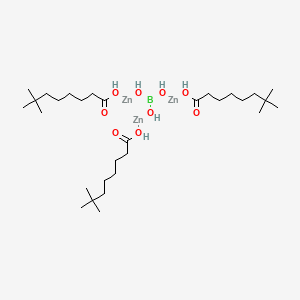![molecular formula C12H9ClN6O2 B13764684 6-Chloro-1-methyl-n-(4-nitrophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 5444-57-5](/img/structure/B13764684.png)
6-Chloro-1-methyl-n-(4-nitrophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-1-methyl-n-(4-nitrophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a chloro group at the 6th position, a methyl group at the 1st position, and a nitrophenyl group at the nitrogen atom. The presence of these substituents imparts distinct chemical and biological properties to the compound.
准备方法
The synthesis of 6-Chloro-1-methyl-n-(4-nitrophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the chloro group: Chlorination reactions using reagents such as thionyl chloride or phosphorus oxychloride.
Methylation: Introduction of the methyl group using methylating agents like methyl iodide.
Attachment of the nitrophenyl group: This step involves nucleophilic substitution reactions where the nitrophenyl group is introduced using suitable reagents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
化学反应分析
6-Chloro-1-methyl-n-(4-nitrophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can undergo oxidation reactions to form nitroso or nitro derivatives.
Reduction: Reduction of the nitrophenyl group can yield amino derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and coupling reagents like palladium catalysts.
科学研究应用
6-Chloro-1-methyl-n-(4-nitrophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 6-Chloro-1-methyl-n-(4-nitrophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit kinases or other proteins involved in cell signaling pathways, thereby exerting its anticancer or antimicrobial activities.
相似化合物的比较
Similar compounds to 6-Chloro-1-methyl-n-(4-nitrophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine include other pyrazolopyrimidines with different substituents. These compounds may have varying biological activities and chemical properties. For instance:
6-Chloro-1-methyl-n-(4-aminophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine: Similar structure but with an amino group instead of a nitro group.
6-Bromo-1-methyl-n-(4-nitrophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine: Similar structure but with a bromo group instead of a chloro group.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity.
属性
CAS 编号 |
5444-57-5 |
|---|---|
分子式 |
C12H9ClN6O2 |
分子量 |
304.69 g/mol |
IUPAC 名称 |
6-chloro-1-methyl-N-(4-nitrophenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C12H9ClN6O2/c1-18-11-9(6-14-18)10(16-12(13)17-11)15-7-2-4-8(5-3-7)19(20)21/h2-6H,1H3,(H,15,16,17) |
InChI 键 |
SVEBVCQIJLEARU-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


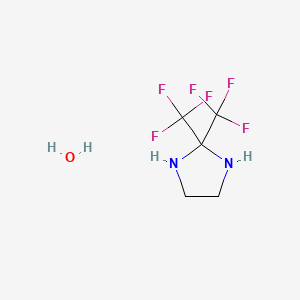
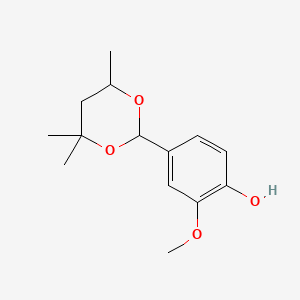


![Benzoic acid, 3,3'-[(2-sulfo-1,4-phenylene)bis(azo)]bis[6-hydroxy-, trisodium salt](/img/structure/B13764632.png)
